molecular formula C16H16O2 B14038310 2-(2,5-Dimethylphenyl)-6-methylbenzoic acid CAS No. 1261961-02-7

2-(2,5-Dimethylphenyl)-6-methylbenzoic acid

Katalognummer: B14038310
CAS-Nummer: 1261961-02-7
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: DOAOYDMMDPALBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dimethylphenyl)-6-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of two methyl groups attached to the phenyl ring and a carboxylic acid group attached to the benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dimethylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dimethylphenyl)-6-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Dimethylbenzoic acid
  • 2,6-Dimethylbenzoic acid
  • 2,4-Dimethylbenzoic acid

Uniqueness

2-(2,5-Dimethylphenyl)-6-methylbenzoic acid is unique due to the specific positioning of the methyl groups and the carboxylic acid group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, differentiating it from other similar compounds .

Eigenschaften

CAS-Nummer

1261961-02-7

Molekularformel

C16H16O2

Molekulargewicht

240.30 g/mol

IUPAC-Name

2-(2,5-dimethylphenyl)-6-methylbenzoic acid

InChI

InChI=1S/C16H16O2/c1-10-7-8-11(2)14(9-10)13-6-4-5-12(3)15(13)16(17)18/h4-9H,1-3H3,(H,17,18)

InChI-Schlüssel

DOAOYDMMDPALBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C2=CC=CC(=C2C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.